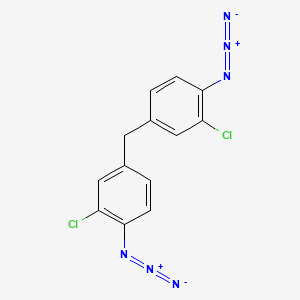
1,1'-Methylenebis(4-azido-3-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-chloro-4-azidophenyl)methane is an organic compound characterized by the presence of two azide groups and two chlorine atoms attached to a central methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-chloro-4-azidophenyl)methane typically involves the reaction of 3-chloro-4-aminophenylmethane with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the azide groups. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the amino group, resulting in the formation of Bis(3-chloro-4-azidophenyl)methane.
Industrial Production Methods
In an industrial setting, the production of Bis(3-chloro-4-azidophenyl)methane can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved safety. The use of automated systems also minimizes the risk of exposure to hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(3-chloro-4-azidophenyl)methane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide groups can be replaced by other nucleophiles such as amines, thiols, or hydroxides.
Cycloaddition Reactions: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like DMF or acetonitrile at low temperatures.
Cycloaddition Reactions: Alkynes and copper(I) catalysts in solvents like toluene or ethanol at room temperature.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as Bis(3-chloro-4-aminophenyl)methane.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction: Formation of Bis(3-chloro-4-aminophenyl)methane.
Scientific Research Applications
Bis(3-chloro-4-azidophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of Bis(3-chloro-4-azidophenyl)methane primarily involves its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The azide groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable products. In biological systems, the compound can be used to label proteins or other biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-azidophenyl)methane: Similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
Bis(3-chloro-4-aminophenyl)methane: Contains amino groups instead of azide groups, leading to different chemical properties and uses.
Bis(4-chlorophenyl)methane: Lacks the azide groups, making it less reactive in cycloaddition reactions.
Uniqueness
Bis(3-chloro-4-azidophenyl)methane is unique due to the presence of both azide and chlorine groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
75758-16-6 |
|---|---|
Molecular Formula |
C13H8Cl2N6 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
1-azido-4-[(4-azido-3-chlorophenyl)methyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H8Cl2N6/c14-10-6-8(1-3-12(10)18-20-16)5-9-2-4-13(19-21-17)11(15)7-9/h1-4,6-7H,5H2 |
InChI Key |
SMLJVSXMHSUQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=[N+]=[N-])Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















